molecular formula C7H5BrINO3 B2714372 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene CAS No. 2149590-17-8

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene

Cat. No.: B2714372
CAS No.: 2149590-17-8
M. Wt: 357.929
InChI Key: IVGWNECTWXXDAY-UHFFFAOYSA-N
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Description

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene, also known as this compound, is a chemical compound with the molecular formula C7H5BrINO3 and a molecular weight of 357.93 g/mol . This compound is characterized by the presence of bromine, iodine, and nitro groups attached to an anisole ring, making it a valuable intermediate in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene typically involves a multi-step process starting from 2-nitroanisole. The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups (nitro, bromine, and iodine) on the anisole ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, making it a valuable tool in chemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is unique due to the presence of both bromine and iodine atoms along with a nitro group on the anisole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in organic synthesis and research .

Properties

IUPAC Name

1-bromo-4-iodo-2-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGWNECTWXXDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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